molecular formula C12H13BrN2OS B2728046 N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)propanamide CAS No. 865544-43-0

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)propanamide

Cat. No. B2728046
CAS RN: 865544-43-0
M. Wt: 313.21
InChI Key: MJXNRDPPXQIQLN-WYMLVPIESA-N
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Description

Synthesis Analysis

The synthesis of benzothiazoles, which is the core structure of the compound, has been widely studied. A common method involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles . Another method uses a simple, green, and efficient process that synthesizes benzothiazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .


Molecular Structure Analysis

The molecular structure of N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)propanamide consists of a benzothiazole ring substituted with a bromine atom at the 6th position and an ethyl group at the 3rd position. The benzothiazole ring is also connected to a propanamide group via a double bond.


Chemical Reactions Analysis

Benzothiazoles, like the one in this compound, can be synthesized through various reactions. For instance, a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes has been reported, where an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .

Scientific Research Applications

Synthesis and Physicochemical Characterization

  • A series of new N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives were synthesized and characterized, demonstrating marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action. These findings indicate a broad spectrum of potential applications in drug development and materials science (Zablotskaya et al., 2013).

Catalytic Activities

  • Benzothiazole derivatives have shown significant catalytic activities, particularly in carbon-carbon coupling reactions, which are crucial for the synthesis of complex organic compounds. This application is vital for pharmaceutical synthesis and materials chemistry (Yen et al., 2006).

Corrosion Inhibition

  • Benzothiazole derivatives, specifically designed for corrosion inhibition, have demonstrated higher inhibition efficiencies against steel corrosion, making them valuable for industrial applications in preventing material degradation (Hu et al., 2016).

Luminescent Properties

  • The luminescent properties of benzothiazole derivatives have been explored for their potential application in white-light emission, showcasing their utility in optoelectronic devices and light-emitting diodes (LEDs) (Lu et al., 2017).

Antimicrobial and Anticancer Activities

  • New N-(naphthalen-1-yl)propanamide derivatives, including benzothiazole components, were synthesized and showed notable antimicrobial activity, with specific compounds exhibiting antifungal activity comparable to ketoconazole. This suggests their potential use in developing new antimicrobial agents (Evren et al., 2020).
  • Benzothiazole acylhydrazone derivatives were explored as anticancer agents, indicating the versatility of benzothiazole structures in drug design for cancer therapy. The synthesis of these compounds and their investigation for anticancer activity highlight the ongoing research into novel therapeutic agents (Osmaniye et al., 2018).

properties

IUPAC Name

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2OS/c1-3-11(16)14-12-15(4-2)9-6-5-8(13)7-10(9)17-12/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXNRDPPXQIQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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